molecular formula C14H19N3O B2443207 1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(o-tolyl)urea CAS No. 1396684-24-4

1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(o-tolyl)urea

Cat. No. B2443207
CAS RN: 1396684-24-4
M. Wt: 245.326
InChI Key: UUBBGWUQVHJFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(o-tolyl)urea, also known as DUB-108, is a chemical compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of urea derivatives and is known to exhibit potent anticancer and anti-inflammatory properties.

Scientific Research Applications

Complexation-induced Unfolding of Heterocyclic Ureas

Research on heterocyclic ureas, including those synthesized with dimethylamino functionalities, has explored their ability to form multiply hydrogen-bonded complexes. These studies highlight the compounds' conformational flexibility and potential for self-assembly, useful in designing molecular structures with specific functions, such as sensors or materials with unique properties (Corbin et al., 2001).

N-Alkoxyamino-4-dimethylaminopyridinium Derivatives

The synthesis of N-alkoxyamino-4-dimethylaminopyridinium derivatives, including studies on their structure and properties, contributes to understanding the fundamental aspects of molecular geometry and interactions. These insights are vital for the development of novel compounds with potential applications in materials science and molecular engineering (Shtamburg et al., 2012).

Electrochemically Controlled Hydrogen Bonding

Investigations into the electrochemically controlled hydrogen bonding of dimethylaminophenyl-substituted ureas have demonstrated the potential to manipulate molecular interactions through electrical stimuli. This research opens avenues for creating responsive materials that can change their properties in response to external electrical signals, with applications in smart materials and molecular devices (Woods et al., 2008).

Antioxidant and Enzyme Inhibitory Properties

Ureas derived from phenethylamines, including those with dimethylamino groups, have been evaluated for their biological activities, such as antioxidant properties and enzyme inhibition. These studies contribute to the pharmaceutical sciences by providing insights into the design of new therapeutic agents (Aksu et al., 2016).

Supramolecular Chemistry and Hydrogen Bonding

Research on ureidopyrimidones, which share structural motifs with the compound of interest, has shown strong dimerization capabilities via quadruple hydrogen bonding. This characteristic is essential for supramolecular chemistry, where the precise control over molecular assembly can lead to the development of novel materials and nanoscale devices (Beijer et al., 1998).

properties

IUPAC Name

1-[4-(dimethylamino)but-2-ynyl]-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-12-8-4-5-9-13(12)16-14(18)15-10-6-7-11-17(2)3/h4-5,8-9H,10-11H2,1-3H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBBGWUQVHJFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC#CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(o-tolyl)urea

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